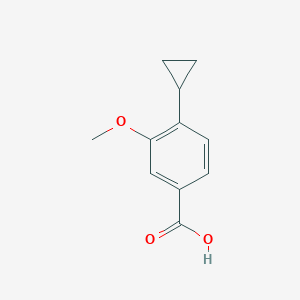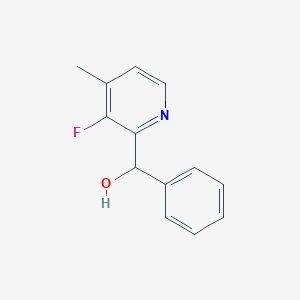
(S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride is a chemical compound with potential applications in various scientific fields It is characterized by the presence of a difluoromethoxy group attached to a propan-2-amine backbone, and it exists as a dihydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-propan-2-amine and difluoromethoxy reagents.
Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods and quality control measures is essential to produce high-purity compounds suitable for research and commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, or other biochemical assays.
Medicine: Research into its potential therapeutic effects, such as its use as a precursor for drug development, is ongoing.
Industry: The compound’s unique properties make it valuable in the development of new materials, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of (S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and selectivity for certain receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride include:
(S)-1-(Methoxy)propan-2-amine dihydrochloride: A similar compound with a methoxy group instead of a difluoromethoxy group.
(S)-1-(Trifluoromethoxy)propan-2-amine dihydrochloride: A compound with a trifluoromethoxy group, which may have different chemical properties and applications.
(S)-1-(Difluoromethoxy)butan-2-amine dihydrochloride: A compound with a longer carbon chain, which can affect its reactivity and use.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties such as reactivity, stability, and biological activity. These properties make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C4H11Cl2F2NO |
|---|---|
Molekulargewicht |
198.04 g/mol |
IUPAC-Name |
(2S)-1-(difluoromethoxy)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C4H9F2NO.2ClH/c1-3(7)2-8-4(5)6;;/h3-4H,2,7H2,1H3;2*1H/t3-;;/m0../s1 |
InChI-Schlüssel |
CMJFSZKUKFLVCV-QTNFYWBSSA-N |
Isomerische SMILES |
C[C@@H](COC(F)F)N.Cl.Cl |
Kanonische SMILES |
CC(COC(F)F)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Ethylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13080926.png)
![1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13080935.png)


![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13080950.png)







